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molecular formula NaBF4<br>BF4Na B150129 Sodium tetrafluoroborate CAS No. 13755-29-8

Sodium tetrafluoroborate

Cat. No. B150129
M. Wt: 109.8 g/mol
InChI Key: KGJZTOFHXCFQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699917

Procedure details

Suspend 10.15 g (35 mmoles) of the amino acid of Step A in 75 ml of water and add 4 ml concentrated sulfuric acid (7.36 g, 75 mmoles, 140 meq.). Cool the mixture in an ice-bath and add 3.657 g (53 mmoles) of sodium nitrite in portions at 0°-5° C. Stir the suspension in the cold for 20 minutes. Add 10 g (91 mmoles) of sodium fluoroborate and stir for an additional 20 minutes. Separate the precipitated crude diazonium fluoroborate, suspend tne precipitate in 250 ml of 50% sulfuric acid and heat in an oil bath at 90°-100° C. for 45 minutes. Cool the mixture and separate the precipitate. (Yield: 7.76 g).
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
3.657 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][C:9]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12].S(=O)(=O)(O)[OH:22].N([O-])=O.[Na+].F[B-](F)(F)F.[Na+]>O>[OH:22][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][C:9]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10.15 g
Type
reactant
Smiles
NC1=C(C=CC=C1)SC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
3.657 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
F[B-](F)(F)F.[Na+]
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir the suspension in the cold for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture in an ice-bath
STIRRING
Type
STIRRING
Details
stir for an additional 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Separate the
CUSTOM
Type
CUSTOM
Details
precipitated crude diazonium fluoroborate
TEMPERATURE
Type
TEMPERATURE
Details
heat in an oil bath at 90°-100° C. for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
CUSTOM
Type
CUSTOM
Details
separate the precipitate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
OC1=C(C=CC=C1)SC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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